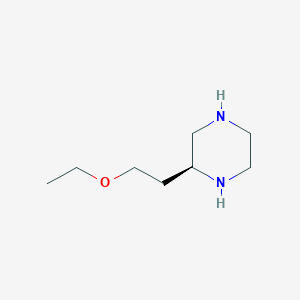

(S)-2-(2-ethoxyethyl)piperazine

描述

Structure

2D Structure

属性

CAS 编号 |

660862-55-5 |

|---|---|

分子式 |

C8H18N2O |

分子量 |

158.24 g/mol |

IUPAC 名称 |

(2S)-2-(2-ethoxyethyl)piperazine |

InChI |

InChI=1S/C8H18N2O/c1-2-11-6-3-8-7-9-4-5-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1 |

InChI 键 |

NUIJZEBNPKBIGX-QMMMGPOBSA-N |

手性 SMILES |

CCOCC[C@H]1CNCCN1 |

规范 SMILES |

CCOCCC1CNCCN1 |

产品来源 |

United States |

Stereoselective Synthesis of S 2 2 Ethoxyethyl Piperazine and Chiral Piperazine Scaffolds

Foundational Methodologies for Piperazine (B1678402) Ring Construction

The construction of the piperazine core can be achieved through various synthetic strategies. These foundational methods typically involve the formation of the six-membered ring through the strategic connection of two nitrogen atoms and four carbon atoms.

Alkylation and Nucleophilic Substitution Reactions

A primary strategy for constructing the piperazine ring involves the double N-alkylation of an ethylenediamine (B42938) derivative with a suitable two-carbon electrophile. This can also be achieved via intramolecular cyclization. Nucleophilic substitution reactions are fundamental to this approach. For instance, a common method involves the reaction of a 1,2-diamine with a dihaloethane or a protected equivalent.

In a modular approach, palladium-catalyzed cyclization reactions have been developed to couple various diamine components with a propargyl unit, affording highly substituted piperazines with excellent control over regiochemistry and stereochemistry. acs.org This method's versatility allows for the synthesis of not only piperazines but also larger ring-sized heterocycles like diazepanes. acs.org The reaction of a bis-tosylated ethylenediamine with a BOC-protected propargyl alcohol in the presence of a palladium catalyst and a phosphine (B1218219) ligand, such as DPEphos, can yield the desired piperazine product in high yield. acs.org

Another key strategy is the ring-opening of activated cyclic precursors, such as cyclic sulfamidates derived from amino acids. Nucleophilic displacement of these sulfamidates with appropriate nitrogen-containing nucleophiles can lead to the formation of piperazine precursors. organic-chemistry.org These reactions often proceed with high efficiency and can tolerate a variety of substituents. organic-chemistry.org

Condensation Reactions in Piperazine Synthesis

Condensation reactions provide another powerful avenue for the synthesis of the piperazine ring, often involving the formation of piperazinones or diketopiperazines as key intermediates, which are subsequently reduced.

One approach involves the condensation of 1,2-diamines with α-haloacetyl halides. For example, optically pure amino acids can be converted into chiral 1,2-diamines, which then undergo condensation to form 2,3-substituted piperazines. nih.govnih.gov A specific patent describes the reaction of a chiral amino acid ester hydrochloride with reagents like chloroacetyl chloride, followed by cyclization with an amine (e.g., benzylamine) to form a diketopiperazine intermediate that can be reduced to the final chiral piperazine. google.com

Reductive amination is another key condensation strategy. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines under mild conditions. organic-chemistry.org This method utilizes photoredox catalysis to generate an α-aminyl radical that cyclizes with an in situ-formed imine. mdpi.com Similarly, a reaction between carbonyl and amine condensation partners, facilitated by organic photoredox catalysis, can yield a broad range of piperazines. organic-chemistry.org

Asymmetric Synthesis Strategies for Chiral Piperazines

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous asymmetric strategies to synthesize chiral piperazines. These methods aim to control the stereochemistry at the carbon centers of the piperazine ring.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, inexpensive, and optically pure natural compounds as starting materials. This approach elegantly transfers the existing chirality of the starting material to the final product.

Amino acids are excellent chiral starting materials for the synthesis of substituted piperazines due to their structural diversity and optical purity. nih.govrsc.org A general and scalable route involves converting α-amino acids into orthogonally protected, enantiomerically pure 2-substituted piperazines in just a few steps. rsc.org The key transformation is often an aza-Michael addition between a protected chiral 1,2-diamine, derived from the amino acid, and a suitable Michael acceptor. rsc.org

A common sequence starts with the reduction of the carboxylic acid functionality of an N-protected amino acid to an alcohol, followed by conversion of the amino alcohol to a diamine. This chiral diamine can then be cyclized to form the piperazine ring. For example, N-t-Boc-L-alanine has been converted to a chiral diamine, which serves as a precursor for 2,6-dimethylpiperazine. nih.gov

A mild and efficient method for preparing para-substituted 2-hydroxymethyl piperazines starts from serine methyl ester hydrochloride and N-Boc-L-amino acids. The process involves condensation, deprotection, cyclization, and reduction steps, offering good control over stereochemistry. benthamdirect.com

The following table summarizes synthetic routes to chiral piperazines starting from amino acids:

| Starting Amino Acid | Key Intermediate(s) | Synthetic Strategy | Final Piperazine Product |

| α-Amino Acids | Orthogonally bis-protected chiral 1,2-diamine | Aza-Michael addition | Orthogonally protected 2-substituted piperazines rsc.org |

| L-Alanine | N-t-Boc-L-alaninol, chiral diamine | Reductive amination, cyclization | 2,6-Dimethylpiperazine nih.gov |

| Phenylglycine | β-keto ester, nosylated diamine | Reductive amination, annulation | 3-Phenylpiperazine-2-acetic acid ester nih.gov |

| Serine Methyl Ester | Dipeptide-like intermediate | Condensation, deprotection, cyclization, reduction | para-Substituted 2-hydroxymethyl piperazine benthamdirect.com |

This table is generated based on data from the text.

Besides amino acids, other natural products serve as valuable chiral precursors for piperazine synthesis. Carbohydrates, for instance, offer a rich source of stereocenters. Voelter and colleagues reported the synthesis of chiral tetrasubstituted piperazines by reacting N,N'-disubstituted ethylenediamines with a cis-oriented epoxy triflate derived from a ribopyranoside. nih.gov

The modification of complex natural product scaffolds with a piperazine moiety is also a strategy to create new bioactive compounds. nih.govnih.gov For example, derivatives of ursolic acid have been modified with piperazine to enhance their antitumor activity. nih.gov While this often involves N-alkylation of a pre-existing piperazine, the principles of using natural product backbones can be extended to the de novo synthesis of fused or complex chiral piperazine systems.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering efficient routes to optically active products from prochiral substrates. youtube.com In the context of piperazine synthesis, both metal-catalyzed and organocatalytic methods have been successfully employed to establish stereocenters with high levels of enantiomeric excess (ee).

Asymmetric hydrogenation represents a highly effective method for the synthesis of chiral piperazines. This approach typically involves the reduction of a prochiral precursor, such as a pyrazine (B50134) or a tetrahydropyrazine, using a chiral transition metal catalyst.

Palladium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral piperazin-2-ones from pyrazin-2-ols. dicp.ac.cnrsc.org These piperazin-2-ones can then be further reduced to the corresponding chiral piperazines. For instance, the hydrogenation of 5,6-disubstituted pyrazin-2-ols using a palladium catalyst in the presence of a chiral ligand like (R)-TolBINAP can yield chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity. dicp.ac.cn

Rhodium complexes bearing chiral diphosphine ligands have also proven effective. For example, the asymmetric hydrogenation of 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide can be achieved with high enantioselectivity using a rhodium complex with a chiral TRAP ligand. acs.org Interestingly, the stereochemical outcome can be influenced by the specific TRAP ligand used, allowing for the selective synthesis of either the (S) or (R) enantiomer. acs.org

Iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides offers another facile route to a wide range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with enantiomeric excesses up to 96%. acs.orgnih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Pd(OCOCF3)2/(R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | Chiral piperazin-2-ones | up to 90% |

| Rhodium/(R,R)-(S,S)-i-BuTRAP | 1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide | (S)-piperazine-2-carboxylic acid derivative | 97% |

| Iridium/chiral ligand | Activated pyrazines | Chiral piperazines | up to 96% |

Organocatalysis, which utilizes small organic molecules as catalysts, provides a valuable metal-free alternative for asymmetric synthesis. youtube.com Proline and its derivatives are common organocatalysts that can activate substrates through the formation of enamines or iminium ions.

While direct organocatalytic methods for the synthesis of (S)-2-(2-ethoxyethyl)piperazine are not extensively documented, the principles of organocatalysis can be applied to the synthesis of chiral piperazine precursors. For example, an enantioselective Mannich reaction, a cornerstone of organocatalysis, can be employed to create chiral 1,3-diamino compounds, which are key precursors for piperazine synthesis. youtube.com The use of a chiral proline catalyst can direct the stereochemical outcome of the reaction, leading to the desired enantiomer of the diamine. youtube.com

Another relevant organocatalytic transformation is the asymmetric Michael addition of amines to α,β-unsaturated carbonyl compounds, which can be used to construct the piperazine ring with stereocontrol at the C-2 position.

The success of metal-catalyzed asymmetric reactions heavily relies on the design of the chiral ligand. nih.gov For a long time, C2-symmetric ligands were the mainstay in asymmetric catalysis. nih.gov However, nonsymmetrical P,N-ligands have gained prominence and have often outperformed their C2-symmetric counterparts in various metal-catalyzed reactions. nih.gov

In the context of piperazine synthesis, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been shown to be highly effective in generating enantioenriched tertiary piperazines. nih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity in these transformations.

Furthermore, chiral piperazines themselves can serve as ligands in asymmetric catalysis. For instance, C2-symmetric chiral piperazines have been designed and used in the copper-catalyzed desymmetrization of meso-1,2-diols. thieme-connect.com This highlights the dual role of chiral piperazines as both synthetic targets and tools for asymmetric synthesis.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. This approach relies on covalently attaching a chiral molecule to the substrate, which then directs the stereochemical course of subsequent reactions. The auxiliary is typically removed at a later stage to yield the desired enantiomerically enriched product.

A well-established chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv This auxiliary can be condensed with aldehydes or ketones to form N-tert-butanesulfinyl imines, which can then undergo diastereoselective nucleophilic additions. This methodology has been applied to the synthesis of chiral amines with multiple stereogenic centers. osi.lv A similar strategy could be envisioned for the synthesis of this compound, where a suitable precursor bearing the ethoxyethyl side chain is condensed with (R)-tert-butanesulfinamide to direct the formation of the (S)-stereocenter.

Another approach involves the use of chiral auxiliaries derived from amino acids, such as (R)-phenylglycinol. rsc.org This auxiliary can be used to synthesize chiral 2-oxopiperazines, which are versatile intermediates for the preparation of various chiral piperazines. rsc.org

Diastereoselective alkylation of chiral piperazine derivatives is a powerful method for introducing substituents at specific positions with stereocontrol. For instance, the alkylation of chiral diamides derived from piperazines has been used to synthesize optically active alcohols and acids. oup.com

Similarly, the diastereoselective alkylation of chiral piperazine-2,5-dione derivatives provides a convenient route to enantiomerically enriched α-amino acids. scilit.com This principle can be extended to the synthesis of C-substituted piperazines. By starting with a chiral piperazine scaffold, the existing stereocenter can direct the stereoselective introduction of the 2-ethoxyethyl group at the C-2 position.

A method for the synthesis of enantiopure α-substituted piperazines involves the asymmetric lithiation-substitution of an N-Boc piperazine functionalized with a chiral α-methylbenzyl auxiliary. nih.gov This approach allows for the direct functionalization of the piperazine ring with a variety of electrophiles, providing access to a range of stereoisomerically pure piperazines. nih.gov

| Chiral Auxiliary | Transformation | Substrate | Product |

| (R)-tert-butanesulfinamide | Diastereoselective nucleophilic addition | N-tert-butanesulfinyl imines | Chiral amines |

| (R)-phenylglycinol | Diastereoselective synthesis | N-Boc glycine | Chiral 2-oxopiperazines |

| Chiral α-methylbenzyl | Asymmetric lithiation-substitution | N-Boc piperazine | Enantiopure α-substituted piperazines |

Kinetic Resolution in Chiral Piperazine Synthesis

Kinetic resolution has proven to be a powerful strategy for accessing enantioprovoked piperidine (B6355638) and piperazine derivatives from racemic mixtures. nih.gov This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the newly formed product. While having a theoretical maximum yield of 50% for a single enantiomer, it remains a practical and effective tool for obtaining enantiopure materials, particularly in early-stage drug discovery. nih.gov

A prominent method involves asymmetric lithiation using a chiral base system, most commonly n-butyllithium (n-BuLi) in combination with the chiral diamine (-)-sparteine (B7772259) or its (+)-sparteine surrogate. nih.gov This approach has been successfully applied to the kinetic resolution of N-Boc protected 2-arylpiperazines. acs.orgnih.gov The process involves the preferential abstraction of a proton at the C-2 position from one enantiomer, creating a configurationally stable organolithium intermediate at low temperatures. acs.org This intermediate can then be trapped with an electrophile, such as methyl chloroformate, yielding a 2,2-disubstituted piperazine and leaving the unreacted 2-arylpiperazine with high enantiomeric excess. nih.gov

The effectiveness of this resolution is quantified by the selectivity factor (s), which compares the rates of reaction for the two enantiomers. For the resolution of N-Boc-2-arylpiperazines using n-BuLi/(+)-sparteine, selectivity factors of approximately 17 have been reported, yielding both recovered starting material and the disubstituted product with excellent enantiomer ratios (up to 99:1). nih.gov

Table 1: Examples of Kinetic Resolution in Chiral Piperazine and Piperidine Synthesis

| Substrate | Resolution Method | Chiral Reagent/Ligand | Product(s) | Selectivity (s) / Enantiomeric Ratio (er) | Reference |

| N-Boc-2-arylpiperazines | Asymmetric Lithiation | n-BuLi / (+)-sparteine | Recovered 2-arylpiperazine and 2,2-disubstituted piperazine | s ≈ 17; er up to 99:1 | nih.gov |

| N-Boc-2-aryl-4-methylenepiperidines | Asymmetric Lithiation | n-BuLi / sparteine | Recovered starting material and 2,2-disubstituted piperidine | High enantiomeric ratios | whiterose.ac.uk |

| Disubstituted Piperidines | Enantioselective Acylation | Chiral hydroxamic acid / NHC | Enantioenriched acylated piperidine and unreacted piperidine | s up to 52 | nih.gov |

Photocatalytic Approaches for Asymmetric Functionalization

Visible-light photocatalysis has emerged as a transformative tool in organic synthesis, enabling the direct functionalization of C-H bonds under mild conditions. nih.gov This technology has been effectively applied to the synthesis and functionalization of piperazines, offering novel pathways to carbon-substituted scaffolds. nih.gov

One powerful strategy combines photocatalysis with kinetic resolution. For instance, 2-arylpiperazines can be synthesized via a photocatalytic decarboxylative arylation (a metallaphotoredox process). acs.orgresearchgate.net The resulting racemic product can then undergo kinetic resolution by asymmetric lithiation, as described previously, to yield highly enantioenriched 2-arylpiperazines. acs.orgresearchgate.net This combination of modern synthetic methods provides a short and efficient route to valuable chiral building blocks. nih.gov

Furthermore, photocatalytic oxidation presents a method for the direct, regiodivergent functionalization of saturated N-heterocycles like piperazine. nih.gov Using an organic photocatalyst and an oxidant, N-Boc-piperazine can be selectively oxidized to form an iminium ion intermediate. This intermediate can then be trapped by nucleophiles to yield α-functionalized products. For example, bis-Boc-protected piperazine can be converted exclusively to the monofunctionalized α-hydroxylated product. nih.gov These methods are advantageous as they often utilize readily available starting materials, operate under mild, metal-free conditions, and can tolerate air and aqueous environments. nih.gov

Table 2: Photocatalytic Functionalization of Piperazine and Related Heterocycles

| Substrate | Catalysis Type | Reaction | Product | Key Features | Reference |

| N-Boc-piperazine-2-carboxylic acid | Metallaphotoredox | Decarboxylative Arylation | 2-Arylpiperazine | Forms racemic product for subsequent kinetic resolution | researchgate.net, acs.org |

| Bis-Boc-piperazine | Organic Photocatalysis | α-Hydroxylation | Monofunctionalized α-hydroxy-piperazine | Selective monofunctionalization | nih.gov |

| N-Boc-piperidine | Organic Photocatalysis | Oxidative C-H Functionalization | α- or β-functionalized piperidines | Regiodivergent functionalization, metal-free | nih.gov |

| Piperazine-linked CoPc-based COFs | Photocatalysis | O₂ Reduction | H₂O₂ | Demonstrates piperazine use in functional materials for photosynthesis | acs.org |

Advanced Synthetic Protocols for 2-Substituted Chiral Piperazines

Synthesis of Orthogonally Protected Chiral Piperazine Derivatives

The synthesis of orthogonally protected chiral piperazines is of paramount importance as it allows for the selective modification of the two distinct nitrogen atoms and the chiral carbon center. researchgate.netrsc.org This differential protection is crucial for building molecular complexity and generating diverse compound libraries. researchgate.net A highly effective and scalable route starts from readily available α-amino acids, which serve as the chiral pool source. researchgate.netnih.gov

In a representative four-step synthesis, an α-amino acid is converted into an orthogonally bis-protected chiral 1,2-diamine. researchgate.netrsc.org The key transformation is an aza-Michael addition between this diamine and a vinyl diphenyl sulfonium (B1226848) salt, which is generated in situ. This cyclization step efficiently constructs the piperazine ring, yielding the desired enantiomerically pure, orthogonally protected 2-substituted piperazine. researchgate.netnih.gov Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under different conditions. This methodology has been successfully applied to multigram-scale synthesis, demonstrating its practicality and robustness. researchgate.netrsc.orgnih.gov

Another strategy involves the preparation of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones from bis-carbamate protected piperazine-2-carboxylic acids. These bicyclic structures serve as versatile, orthogonally protected scaffolds from which a variety of 2-substituted piperazines can be derived through reactions with different nucleophiles. researchgate.net

Development of Multi-Step Stereoselective Routes

The construction of complex chiral piperazines often requires sophisticated multi-step synthetic sequences that control stereochemistry at each stage. Many of these routes leverage the chiral pool, starting with enantiomerically pure compounds like amino acids. nih.govrsc.org

One such route involves the synthesis of 5- and 6-substituted-piperazine-2-acetic acid esters. rsc.org Beginning with an (S)-amino acid derivative, a key step involves an intramolecular aza-Michael reaction to form the piperazine ring. The stereochemical outcome (cis or trans) can be controlled by the reaction conditions and the protecting groups employed, allowing access to a diverse matrix of stereoisomers. rsc.org

Another versatile approach involves the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to a chiral α-amino sulfinylimine. nih.gov This key step allows for the introduction of a trifluoromethyl group with high stereocontrol. Subsequent deprotection and cyclization steps, such as reaction with 2-chloroacetyl chloride followed by reduction, furnish the desired cis- or trans-disubstituted chiral piperazines. rsc.org These multi-step routes, while complex, provide access to unique and stereochemically defined piperazine scaffolds that are otherwise difficult to obtain. nih.gov

Scalability and Process Optimization in Chiral Piperazine Production

The transition of a synthetic route from a laboratory-scale experiment to a large-scale industrial process is a significant challenge that requires rigorous optimization. For chiral piperazines, which are key intermediates in pharmaceutical manufacturing, scalability is a critical consideration. researchgate.net

Several reported syntheses of chiral piperazines have been explicitly designed and validated for scalability. researchgate.netnih.gov The four-step synthesis of orthogonally protected 2-substituted piperazines from α-amino acids has been successfully performed on a multigram scale, highlighting its potential for larger-scale production. researchgate.netrsc.orgnih.gov Similarly, palladium-catalyzed asymmetric hydrogenation methods have been demonstrated at the gram scale without any loss of reactivity or enantioselectivity, showcasing their practical utility. dicp.ac.cn

Process optimization often focuses on improving efficiency, reducing costs, and enhancing environmental sustainability ("green chemistry"). Key areas of optimization include minimizing the number of synthetic steps, avoiding difficult purifications, and improving atom economy. organic-chemistry.org For instance, tandem one-pot reactions that combine multiple transformations, such as hydroamination and asymmetric transfer hydrogenation, are highly efficient. organic-chemistry.org The optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature, is also crucial. The use of greener solvents like cyclopentyl methyl ether has been shown to be effective in certain catalytic processes, providing high enantioselectivity while reducing environmental impact. rsc.org The development of such robust and scalable processes is essential to meet the demand for enantiomerically pure piperazine building blocks in the pharmaceutical industry. researchgate.net

Computational and Theoretical Investigations of S 2 2 Ethoxyethyl Piperazine and Analogues

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is critical to its function. For flexible molecules like piperazine (B1678402) derivatives, a multitude of conformations may exist, each with a distinct energy level. Conformational analysis aims to identify the most stable of these structures and to understand the energy barriers that separate them.

Mapping Potential Energy Surfaces of Piperazine Derivatives

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. For piperazine derivatives, the most significant conformational flexibility arises from the puckering of the six-membered ring and the rotation around single bonds in its substituents.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to map the PES. By systematically changing key dihedral angles and calculating the corresponding energy, a multi-dimensional energy landscape can be constructed. For instance, in analogues of the flexible dopamine (B1211576) reuptake inhibitor GBR 12909, which contains a piperazine or piperidine (B6355638) ring, random search algorithms have been used to locate local minima on the PES. njit.eduresearchgate.net These studies often compare results from different force fields, such as the Tripos force field and the MMFF94 force field, to ensure the robustness of the findings. njit.eduresearchgate.net The inclusion of solvent effects, either implicitly or explicitly, is also a critical consideration, although some studies have shown that for certain piperazine analogues, an implicit solvent model does not significantly alter the location of conformational minima in torsional angle space. njit.edu

The piperazine ring typically adopts a chair conformation, which is the most thermodynamically favorable. nih.gov However, other conformations like the boat, twist-boat, and half-chair also exist on the PES. nih.gov The presence of substituents can influence the relative energies of these conformations.

Identification and Stability Analysis of Preferred Conformers

Once the PES is mapped, the next step is to identify the low-energy conformers, which are the most likely to be populated at physiological temperatures. These preferred conformers correspond to the minima on the PES.

For 2-substituted piperazines, a key conformational question is the preference for the substituent to occupy either an axial or equatorial position on the piperazine ring. Infrared spectral and electric dipole moment measurements have indicated that the N–H group in a piperazine ring generally favors the equatorial position, similar to piperidine. rsc.org However, computational studies on 1-acyl and 1-aryl 2-substituted piperazines have revealed that the axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular interactions, such as hydrogen bonding, especially in cases where the substituent contains a hydrogen bond acceptor, as is the case for ether-linked compounds. nih.gov

For (S)-2-(2-ethoxyethyl)piperazine, the ethoxyethyl substituent at the C2 position introduces additional rotational degrees of freedom. The stability of its conformers will be determined by a balance of steric hindrance between the substituent and the piperazine ring, as well as potential intramolecular hydrogen bonding between the ether oxygen and the N-H proton of the piperazine ring.

| Substituent Position | General Preference | Influencing Factors | Example Analogues |

|---|---|---|---|

| N-H | Equatorial | Minimization of 1,3-diaxial interactions | Unsubstituted Piperazine |

| 2-Substituted (Acyl/Aryl) | Axial | Intramolecular hydrogen bonding, stereoelectronic effects | 1-Acyl-2-substituted piperazines |

Influence of Substituents on Conformational Equilibria

The nature and position of substituents on the piperazine ring can significantly shift the conformational equilibrium. In the case of this compound, the ethoxyethyl group is expected to have a profound impact.

The conformational flexibility of piperazine derivatives has been shown to be a crucial factor in their biological activity, for example, in their ability to inhibit HIV-1 replication by binding to the gp120 envelope protein. nih.gov Molecular dynamics simulations and MM-PBSA calculations on novel piperazine derivatives have highlighted the importance of the molecule's ability to adapt its conformation upon binding to a target. nih.gov

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical methods provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for systems of the size of substituted piperazines.

DFT calculations are widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as dipole moments, polarizabilities, and molecular orbital energies. researchgate.net For instance, DFT has been used to investigate the structural and electronic properties of piperazine-1,4-diium (B1225682) acetate (B1210297), where calculations helped in understanding hydrogen bonding and charge transfer interactions through natural bond orbital (NBO) analysis. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. researchgate.net

In the context of this compound, DFT could be employed to:

Accurately determine the relative energies of the axial and equatorial conformers.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Calculate the electrostatic potential surface to identify regions of positive and negative charge, which are important for intermolecular interactions.

| Method | Basis Set | Application | Reference Compound |

|---|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry optimization, vibrational frequencies, NBO analysis | Piperazine-1,4-diium acetate researchgate.net |

| B3LYP | - | Structural and spectroscopic data calculation | 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid nih.gov |

Utilization of Ab Initio and Semi-Empirical Calculation Methods

While DFT is highly popular, other quantum chemical methods also play important roles. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. hu-berlin.de These methods can offer higher accuracy than DFT for certain properties, though at a greater computational expense. hu-berlin.de For example, ab initio calculations have been used to study the molecular structure and vibrational spectra of 4-(2-hydroxyethyl) piperazine-1-ethanesulfonic acid. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, are computationally less demanding and can be applied to larger systems or for high-throughput screening. While less accurate than DFT or ab initio methods, they can still provide valuable qualitative insights into conformational preferences and electronic properties.

The choice of computational method depends on the specific research question and the available computational resources. For a detailed and accurate understanding of the conformational energies and electronic structure of this compound, a combination of methods would be ideal. For instance, a broad conformational search could be performed using a computationally efficient method like molecular mechanics or a semi-empirical approach, followed by geometry optimization and energy refinement of the most promising conformers using DFT or even higher-level ab initio calculations.

Spectroscopic Insights from Theoretical and Experimental Correlation

The combination of experimental spectroscopy and theoretical calculations provides a powerful tool for the detailed structural and conformational analysis of chiral molecules like this compound. By correlating computational data with experimental spectra, a nuanced picture of the molecule's behavior in different states can be developed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure and probing the dynamic conformational behavior of piperazine derivatives. For a chiral compound such as this compound, NMR, in conjunction with computational modeling, is crucial for both assigning the absolute configuration and understanding its conformational landscape.

Conformational studies of substituted piperazines often reveal dynamic processes such as the chair-to-chair inversion of the piperazine ring and restricted rotation around N-C bonds. rsc.org Temperature-dependent ¹H NMR spectroscopy is a key experimental method to study this behavior. In many N-substituted piperazines, distinct sets of signals for different conformers can be observed at low temperatures, which coalesce as the temperature increases and the rate of interchange becomes rapid on the NMR timescale. rsc.orgresearchgate.net From the coalescence temperature (TC), it is possible to calculate the activation energy barrier (ΔG‡) for the conformational interchange, which typically falls in the range of 56 to 80 kJ mol⁻¹ for N-benzoylated piperazines. rsc.org

For this compound, the piperazine ring is expected to exist predominantly in a chair conformation. The bulky 2-ethoxyethyl substituent at the C2 position would likely favor an equatorial position to minimize steric strain. The presence of the chiral center complicates the NMR spectra, making protons on the piperazine ring diastereotopic and thus magnetically non-equivalent, even with rapid ring inversion.

Computational methods, particularly Density Functional Theory (DFT), are used to support experimental findings. By calculating the theoretical NMR chemical shifts and spin-spin coupling constants for different possible conformers (e.g., with the side chain in equatorial vs. axial positions), a direct comparison with experimental data can be made. frontiersin.org This correlation is instrumental in assigning the signals to specific protons and carbons and confirming the predominant solution-state conformation. Advanced 2D NMR techniques such as COSY and HMBC are also vital for unambiguously assigning the complex spin systems present in such molecules. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures This table presents expected chemical shift ranges based on data from structurally similar compounds like 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) and other N-substituted piperazines. Actual values would require experimental measurement.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Piperazine Ring CH₂ | 2.40 - 3.00 | 45.0 - 55.0 | Complex, overlapping multiplets are expected due to diastereotopicity. |

| Piperazine Ring CH | ~2.80 - 3.20 | ~55.0 - 62.0 | The methine proton at the chiral center (C2). |

| N-H | 1.50 - 2.50 | - | Broad signal, position is solvent and concentration dependent. |

| Ethoxyethyl -CH₂-N | ~2.50 - 2.70 | ~58.0 - 60.0 | Methylene group attached to the piperazine ring. |

| Ethoxyethyl -CH₂-O- | ~3.50 - 3.70 | ~68.0 - 70.0 | Methylene group adjacent to the ether oxygen. |

| Ethoxy -O-CH₂- | ~3.40 - 3.60 | ~66.0 - 68.0 | Methylene group of the ethyl moiety. |

| Ethoxy -CH₃ | ~1.10 - 1.25 | ~15.0 - 16.0 | Triplet signal from the terminal methyl group. |

Vibrational Spectroscopy (IR and Raman) for Conformational Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers complementary information vital for elucidating the conformational preferences of molecules. xmu.edu.cn When paired with computational chemistry, it becomes a robust method for identifying the most stable conformers of flexible molecules like this compound.

The analysis involves calculating the vibrational frequencies of various possible conformers using quantum chemical methods like DFT with a suitable basis set (e.g., B3LYP/6-31++G(d,p)). nih.govnih.gov For this compound, key conformers would include the chair form of the piperazine ring with the 2-(2-ethoxyethyl) substituent in either an equatorial or an axial position. Each conformation possesses a unique calculated vibrational spectrum.

By comparing the theoretically predicted IR and Raman spectra of each conformer with the experimentally recorded spectra, a definitive assignment of the molecule's predominant conformation in the solid or solution phase can be made. researchgate.netias.ac.in For instance, studies on 1-formylpiperazine (B147443) have shown that the normal chair conformation with an equatorial substituent is not always preferred, sometimes due to steric interactions. nih.gov Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.govnih.gov

Key vibrational bands expected for this compound would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region in the IR spectrum.

C-H stretching: Found in the 2800-3000 cm⁻¹ range. niscpr.res.in

C-O-C stretching: The ether linkage gives rise to a strong, characteristic band in the IR spectrum, usually around 1100-1120 cm⁻¹. google.com

C-N stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹). niscpr.res.in

Ring vibrations: The skeletal vibrations of the piperazine ring appear throughout the fingerprint region.

Raman spectroscopy is particularly useful for observing symmetric vibrations and skeletal modes that may be weak or inactive in the IR spectrum, providing a more complete vibrational picture. sdu.dkcolostate.edu

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups in Piperazine Derivatives This table provides a generalized overview of expected vibrational modes based on published data for analogous compounds. niscpr.res.ingoogle.comultraphysicalsciences.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Intensity |

| N-H Stretch | 3200 - 3400 | IR | Medium-Weak |

| C-H Stretch (Aliphatic) | 2800 - 3000 | IR, Raman | Strong |

| C-O-C Asymmetric Stretch | 1080 - 1150 | IR | Strong |

| C-N Stretch | 1000 - 1300 | IR, Raman | Medium-Strong |

| CH₂ Wag/Twist | 1250 - 1450 | IR, Raman | Medium |

| Piperazine Ring Breathing | 800 - 950 | Raman | Strong |

Elucidation of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry is a powerful predictive tool for understanding how the three-dimensional structure and electronic properties of a molecule like this compound govern its chemical reactivity. By calculating a range of molecular descriptors, researchers can build models that rationalize and predict chemical behavior without the need for extensive experimentation.

A primary application of computational chemistry in this context is the determination of the molecule's electronic landscape. Using DFT calculations, one can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen and oxygen atoms with their lone pairs of electrons. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another cornerstone of computational reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

These computational approaches are frequently used to develop Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSAR). mdpi.comnih.gov In studies of piperazine analogues as enzyme inhibitors or receptor ligands, computational docking and molecular dynamics simulations are used to model the interaction between the molecule and its biological target. nih.govrsc.org These models help to explain why certain structural features, such as the presence and conformation of the ethoxyethyl group, lead to specific biological activities, thereby guiding the design of new and more effective compounds.

Table 3: Key Computational Descriptors for Assessing Molecular Reactivity

| Descriptor | Definition | Significance for Reactivity |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations on the electron density surface of the molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Predicts regions for non-covalent interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to act as an electron donor (nucleophile). Higher energy indicates stronger nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to act as an electron acceptor (electrophile). Lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity. |

| Atomic Charges (e.g., Mulliken, NBO) | Calculated distribution of electron charge among the atoms in a molecule. | Quantifies the electrophilicity or nucleophilicity of specific atoms, indicating likely sites of reaction. |

Academic Applications of S 2 2 Ethoxyethyl Piperazine and Chiral Piperazine Scaffolds in Organic Synthesis

Role as Chiral Building Blocks for Complex Molecular Architectures

One powerful application is in the field of asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in chemical reactions. For instance, novel C2-symmetric chiral piperazines derived from L-proline have been designed and synthesized to act as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols. organic-chemistry.org This process, known as desymmetrization, allows for the creation of optically active monobenzoates with high enantioselectivity. organic-chemistry.org The defined stereochemistry of the piperazine (B1678402) ligand directs the approach of the reagents, favoring the formation of one enantiomer over the other.

Furthermore, chiral piperazines are used in "heterocyclic merging" strategies to create novel, complex ring systems. nih.gov By fusing stereochemically diverse chiral piperazines with other biologically relevant heterocycles, such as indazoles, researchers can generate unique scaffolds with expanded shape diversity and new vectors for substitution. nih.gov This approach not only creates structural novelty but also hypothesizes that the merged scaffolds will exhibit biological activities distinct from their individual components. nih.gov The ability to start from enantiomerically pure piperazines and incorporate them into larger, fused systems demonstrates their critical role in building molecular complexity from the ground up.

Intermediates in the Stereoselective Total Synthesis of Organic Compounds

In the multistep total synthesis of complex natural products and pharmaceuticals, the availability of reliable chiral intermediates is paramount. Chiral piperazines serve this purpose effectively, providing a core structure that can be elaborated upon to reach a final target molecule. Practical and scalable synthetic routes to obtain enantiomerically pure, orthogonally protected 2-substituted piperazines have been developed, often starting from readily available α-amino acids. rsc.org Orthogonal protection means that different protecting groups on the two piperazine nitrogens can be removed selectively, allowing for controlled, stepwise addition of different molecular fragments.

This modularity is highly advantageous in total synthesis. A key transformation in many syntheses of chiral piperazines is the aza-Michael addition, which forms the six-membered ring. rsc.org Once formed, these enantiopure piperazine intermediates can be carried through multiple synthetic steps. For example, a method for the asymmetric lithiation-substitution of an N-Boc piperazine has been showcased in the preparation of an intermediate for the synthesis of Indinavir, an HIV protease inhibitor. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can be conveniently converted into chiral piperazines without any loss of optical purity, highlighting their role as precursors to other key intermediates. rsc.org

The synthesis of these intermediates often begins with materials from the "chiral pool," such as amino acids, ensuring that the desired stereochemistry is established early in the synthetic sequence. researcher.life This strategy is often more efficient than introducing chirality at a later stage.

Design and Synthesis of Diverse Heterocyclic Compound Libraries

Chiral piperazines are ideal scaffolds for the construction of diverse compound libraries used in drug discovery and chemical biology. Combinatorial chemistry enables the rapid and efficient parallel synthesis of large collections of related molecules. nih.gov By using a central core like a chiral piperazine, chemists can systematically vary the substituents attached to it, primarily at the two nitrogen atoms, to explore a wide chemical space.

This "diversity-oriented synthesis" approach allows for the creation of libraries of compounds with potential therapeutic applications. For example, libraries of piperazine-tethered thiazole compounds have been generated through parallel synthesis for screening against Plasmodium falciparum, the parasite responsible for malaria. nih.gov In this process, a piperazine unit acts as a linker between a thiazole ring and various other chemical groups introduced through acylation. nih.gov This strategy led to the identification of compounds with potent antiplasmodial activity. nih.gov

Another sophisticated strategy involves using vicinal chiral diamines, generated from modified short peptides, to access substituted diazacyclic compounds like piperazines. mdpi.com This "libraries from libraries" technique transforms a peptide skeleton into a more drug-like heterocyclic structure while retaining the amino acid side chains that are crucial for biological target recognition. mdpi.com The resulting libraries of diazacyclic and triazacyclic compounds have been screened to identify highly active antimalarial, antimicrobial, and antitumor agents. mdpi.com

Below is a representative table illustrating how a diverse library can be generated from a single chiral piperazine scaffold.

| Scaffold | R¹ Group | R² Group | Resulting Compound |

| (S)-2-Substituted Piperazine | Benzoyl | Methyl | (S)-1-Benzoyl-4-methyl-2-substituted piperazine |

| (S)-2-Substituted Piperazine | Acetyl | Ethyl | (S)-1-Acetyl-4-ethyl-2-substituted piperazine |

| (S)-2-Substituted Piperazine | Tosyl | Benzyl | (S)-1-Tosyl-4-benzyl-2-substituted piperazine |

| (S)-2-Substituted Piperazine | Boc | Propyl | (S)-1-Boc-4-propyl-2-substituted piperazine |

This table is for illustrative purposes to demonstrate the concept of library generation.

Principles of Green Chemistry in the Research and Development of Chiral Piperazines

The development of synthetic methodologies for chiral piperazines is increasingly influenced by the principles of green chemistry, which aim to make chemical processes more environmentally benign. researchgate.netresearchgate.net These principles focus on maximizing efficiency, minimizing waste, and using less hazardous materials. acs.org

A key principle is atom economy , which seeks to maximize the incorporation of all reactant atoms into the final product. acs.orggreenchemistry-toolkit.org Synthetic routes that involve cascade or tandem reactions are often more atom-economical. Another principle is the avoidance of unnecessary derivatization, such as the use of protecting groups, which require additional reagents and generate waste. acs.org

In the context of piperazine synthesis, several green strategies have been developed:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. researchgate.netresearchgate.net

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a major focus. researchgate.netresearchgate.net

Catalyst-free synthesis and multicomponent reactions: Designing reactions that proceed efficiently without a catalyst or that combine multiple steps into a single pot reduces waste and simplifies procedures. researchgate.netresearchgate.net

Photoredox catalysis: This modern approach uses visible light to drive chemical reactions, often with organic dyes or earth-abundant metal catalysts instead of precious and potentially toxic heavy metals like iridium and ruthenium. mdpi.com This method has been successfully applied to the C-H functionalization of piperazines, offering a sustainable alternative to traditional methods. mdpi.com

The table below summarizes some green chemistry approaches applied to the synthesis of piperazine derivatives.

| Green Chemistry Principle | Application in Piperazine Synthesis | Benefit |

| Energy Efficiency | Microwave-assisted reactions | Reduced reaction times, lower energy consumption. researchgate.netresearchgate.net |

| Safer Solvents & Reagents | Use of green solvents (e.g., water); avoidance of toxic reagents (e.g., tin). researchgate.netmdpi.com | Reduced environmental impact and improved safety. acs.org |

| Catalysis | Development of organic photoredox catalysts. mdpi.com | Avoids costly and toxic heavy metal catalysts. mdpi.com |

| Waste Prevention | One-pot multicomponent reactions. researchgate.netresearchgate.net | Fewer purification steps, less solvent waste. |

| Atom Economy | Designing reactions like C-H functionalization. mdpi.com | Maximizes incorporation of starting materials into the product. acs.orggreenchemistry-toolkit.org |

By embracing these principles, chemists can develop synthetic routes to chiral piperazines that are not only efficient and versatile but also sustainable.

常见问题

Q. What are the common synthetic routes for (S)-2-(2-ethoxyethyl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution of piperazine derivatives. For example, chloroethylamines in ethanol with potassium hydroxide (KOH) may inadvertently form ethoxyethyl byproducts due to solvent participation . Optimized conditions include using non-nucleophilic solvents like acetone and mild bases (e.g., K₂CO₃) to minimize side reactions. Key parameters include solvent polarity (to stabilize intermediates), temperature (reflux to accelerate kinetics), and stoichiometric ratios (excess piperazine to drive alkylation). Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : IR identifies functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for ethoxy groups). ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl protons at δ 1.2–1.4 ppm and ethoxy protons at δ 3.4–3.6 ppm) .

- Chromatography : GC-MS or HPLC with UV detection quantifies purity (>95% is typical for research-grade material). Chiral HPLC or polarimetry verifies enantiomeric excess for the (S)-isomer .

- Physical Characterization : Melting point analysis (if crystalline) and elemental analysis validate molecular composition .

Advanced Research Questions

Q. How do reaction conditions influence the formation of undesired byproducts during synthesis?

- Methodological Answer : Ethanol as a solvent can lead to ethoxyethyl byproducts via nucleophilic substitution (e.g., chloroethylamine + ethanol → ethoxyethyl derivative). This is mitigated by:

- Solvent Choice : Acetone reduces solvent participation and stabilizes intermediates .

- Base Selection : K₂CO₃ (weak base) minimizes hydrolysis compared to KOH .

- Kinetic Control : Lower temperatures slow side reactions, while excess piperazine drives the main reaction .

Example: In a piperazine alkylation, switching from ethanol/KOH to acetone/K₂CO₃ increased yield from 45% to 78% .

Q. What is the role of the 2-ethoxyethyl substituent in modulating pharmacokinetic (PK) properties?

- Methodological Answer : The ethoxyethyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted compounds. However, it may reduce aqueous solubility. Strategies to balance PK properties include:

- LogP Optimization : Adjusting ethoxy chain length or introducing polar groups (e.g., hydroxyls) .

- Metabolic Stability : The ethoxy group resists cytochrome P450 oxidation, prolonging half-life. In vitro microsomal assays (e.g., liver S9 fractions) assess metabolic pathways .

Example: Piperazine derivatives with 2-ethoxyethyl substituents showed 2.5× higher brain-plasma ratios than unsubstituted analogs in rodent models .

Q. How can regioselective functionalization of this compound be achieved for novel derivatives?

- Methodological Answer :

- Protection/Deprotection : Use Boc or Fmoc groups to shield the piperazine nitrogen, enabling selective alkylation/acylation at the free amine .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-phosphate) induce enantioselectivity during alkylation .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, improving regioselectivity (e.g., 10-minute reactions at 150°C vs. 24 hours conventionally) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Variability often stems from:

- Impurity in Starting Materials : Use HPLC-purified reagents. Example: 98% pure chloroethylamine increased yield by 15% vs. 90% pure material .

- Atmospheric Moisture : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates .

- Analytical Calibration : Standardize GC-MS/HPLC methods using certified reference materials to ensure consistency .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。